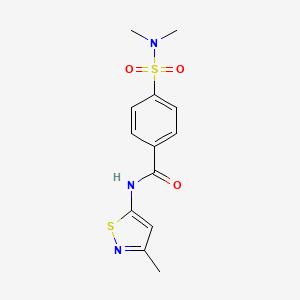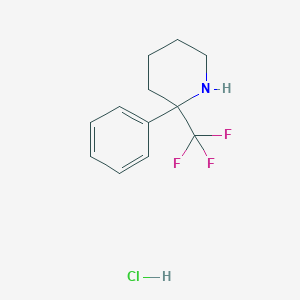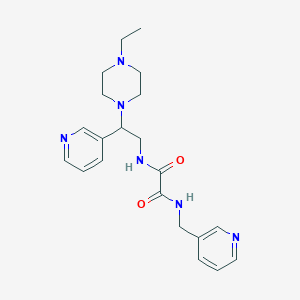
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzodioxine ring fused with a carboxamide group and a trimethylphenyl substituent, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as paraformaldehyde and chlorotrimethylsilane, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic protocols to ensure high yield and purity. Techniques such as microwave irradiation and the use of protective groups can enhance the efficiency of the synthesis process. The critical steps include the formation of the benzodioxine core and the subsequent attachment of the carboxamide moiety .
化学反应分析
Types of Reactions
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
科学研究应用
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular pathways can reveal insights into its biological and therapeutic potential .
相似化合物的比较
Similar Compounds
- N-(2,4,6-trimethylphenyl)formamide
- N-(2,6-dimethylphenyl)chloroacetamide
- 1,3-dimesitylimidazolium chloride
Uniqueness
Compared to similar compounds, N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
属性
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)16-10-21-14-6-4-5-7-15(14)22-16/h4-9,16H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRWVDUSJVEWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2565359.png)


![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)



